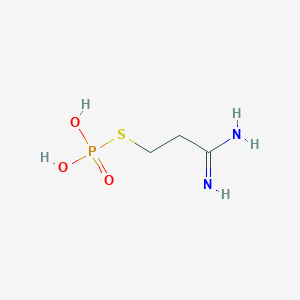
(trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane)” is a chemical compound with the molecular weight of 306.44 . It is used in liquid crystal monomer and pharmaceutical synthesis .
Molecular Structure Analysis
The molecular structure of “(trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane)” is represented by the linear formula C20H28F2 .Physical And Chemical Properties Analysis
The compound has a melting point of 51-53°C . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation is a pivotal chemical reaction due to its potential to produce various valuable intermediates for the chemical industry. Controlled and selective catalytic oxidation processes for cyclohexene, which can selectively afford targeted products, are of great synthetic value for both academic and industrial applications. Advances in selective oxidation of cyclohexene have been reported, with a focus on the choice of oxidants and the catalytic mechanisms involved (Cao et al., 2018).
Mechanistic Aspects of Polymer Degradation
The study of thermal degradation mechanisms of poly(vinyl chloride) (PVC) provides insights into the structural and chemical transformations occurring during the process. The degradation begins with specific structural defects in PVC, leading to a series of complex reactions resulting in various degradation products. Understanding these mechanisms is essential for improving the stability and performance of polymers under thermal stress (Starnes, 2002).
Oxidation to Produce Ketone-Alcohol (KA) Oil
Cyclohexane oxidation is a critical reaction for producing cyclohexanol and cyclohexanone, collectively known as KA oil, which are essential for nylon production. Research covering the years 2014–2020 has explored various catalysts, solvents, and reaction parameters to optimize the oxidation process. The review highlights the effectiveness of metal and metal oxide catalysts and the role of hydrochloric acid in enhancing photocatalytic oxidation efficiency (Abutaleb & Ali, 2021).
Hypervalent Molecules and Sulfuranes
Theoretical studies on hypervalent molecules, specifically sulfuranes and persulfuranes, have contributed significantly to the understanding of their chemical properties and synthesis pathways. These studies offer insights into the structural characteristics and reaction mechanisms of hypervalent compounds, which are crucial for developing new synthetic strategies in organic chemistry (Pu et al., 2009).
Liquid Organic Hydrogen Carriers
The exploration of organic compounds as hydrogen carriers has gained attention due to the increasing demand for sustainable energy solutions. Among various classes of compounds, cycloalkanes, especially methylcyclohexane, have been identified as promising candidates for hydrogen storage and delivery. The review discusses the feasibility, performance, and economic viability of using such organic liquid phase hydrogen carriers for energy applications (Bourane et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[4-(4-ethenylcyclohexyl)cyclohexyl]-1,2-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-12-19(21)20(22)13-18/h2,11-17H,1,3-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFLDQIYGBNZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475768 |
Source


|
| Record name | 1~4~-Ethenyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane) | |
CAS RN |
142400-92-8 |
Source


|
| Record name | 1~4~-Ethenyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-trans-Vinyl-[1,1'-bicyclohexyl]-4'-trans-yl)-1,2-difluo rbenzol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














